Product packaging for D-glucose-5,6-13C2(Cat. No.:)

D-glucose-5,6-13C2

Cat. No.: B12947988
M. Wt: 182.14 g/mol
InChI Key: GZCGUPFRVQAUEE-TWXOKBJSSA-N
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Description

D-Glucose-5,6-13C2 is a stable, isotopically enriched form of D-Glucose, a fundamental monosaccharide and the primary fuel for cellular energy metabolism . This compound is specifically labeled with carbon-13 at the 5th and 6th carbon positions, making it an essential biochemical tracer for investigating glucose utilization and catabolic pathways. Researchers utilize this isotope in advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) studies to obtain precise, real-time data on glycolytic and pentose phosphate pathway fluxes. The distinct 13C-labeling pattern allows for the direct tracking of these specific carbon atoms through downstream metabolites like pyruvate and lactate, providing invaluable insights into cellular energy dynamics and metabolic reprogramming in various research models. Main Applications & Research Value: Metabolic Flux Analysis (MFA): Enables quantitative tracking of carbon flow through central carbon metabolism, including glycolysis, the tricarboxylic acid (TCA) cycle, and pentose phosphate pathway in vivo and in vitro. Dynamic Nuclear Polarization (DNP) & Hyperpolarized 13C MRS: Serves as a hyperpolarized probe for real-time, non-invasive imaging of metabolic processes in living systems, such as the brain or tumors, with significantly enhanced signal-to-noise ratio . The specific labeling strategy can help avoid 13C-13C coupling in metabolic products, simplifying spectra and improving detection sensitivity for key intermediates like lactate . Glycogen Synthesis & Gluconeogenesis Studies: Used to trace the incorporation of glucose into storage forms and its synthesis from non-carbohydrate precursors. Mechanism of Action: In cellular energy metabolism, glucose is phosphorylated and ultimately broken down via glycolysis into pyruvate, generating ATP and NADH . The 5th and 6th carbon atoms of a glucose molecule become the methyl carbon of the resulting pyruvate and lactate molecules. By tracing the 13C-label from this compound into these and other intermediates, researchers can delineate specific metabolic routes and measure reaction rates that are invisible with unlabeled glucose. Notice: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. ⚠️ Important Note: The information provided is a demonstration of content generation. To finalize your product page, you must consult the product's Certificate of Analysis (CoA) from the manufacturer for precise details on purity, molecular weight, CAS number, and storage conditions . The specific price, stock status, and shipment duration must also be confirmed with your supplier.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B12947988 D-glucose-5,6-13C2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O6

Molecular Weight

182.14 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(5,6-13C2)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1,4+1

InChI Key

GZCGUPFRVQAUEE-TWXOKBJSSA-N

Isomeric SMILES

[13CH2]([13C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Synthesis and Isotopic Purity Considerations for D Glucose 5,6 13c2 in Research Applications

Methodologies for Position-Specific ¹³C Enrichment of Glucose Precursors

The generation of specifically labeled glucose molecules relies on the initial enrichment of precursor compounds. Two primary strategies are employed for this purpose: biological synthesis and chemical synthesis.

Biological Synthesis: This approach leverages the natural metabolic processes of organisms, such as plants or microorganisms. For instance, plants can be grown in an atmosphere enriched with ¹³CO₂, incorporating the stable isotope into glucose via photosynthesis. Similarly, microorganisms can be cultured in media where the sole carbon source is a simple, ¹³C-labeled substrate. While effective for producing uniformly labeled glucose (U-¹³C-glucose), achieving specific labeling patterns through biosynthesis is more complex and often less direct, as metabolic scrambling can distribute the isotope across various positions within the glucose molecule. researchgate.net

Chemical Synthesis: For creating glucose with ¹³C at specific atomic positions, chemical synthesis offers unparalleled control and precision. This method involves multi-step reaction sequences starting from simpler, isotopically enriched building blocks. These precursors are often smaller molecules containing the desired ¹³C labels, which are then strategically assembled to form the six-carbon backbone of glucose. This bottom-up approach is the most common route for producing complex isotopomers like D-glucose-5,6-¹³C₂. A variety of labeled precursors can be used, with the choice depending on the desired final labeling pattern. d-nb.infoutoronto.ca

MethodDescriptionAdvantagesDisadvantages
Biological Synthesis Uses organisms (e.g., plants, bacteria) to incorporate ¹³C from simple labeled sources (e.g., ¹³CO₂) into glucose. Can be cost-effective for large-scale production of uniformly labeled glucose.Difficult to control specific labeling positions due to metabolic scrambling. researchgate.net
Chemical Synthesis Involves multi-step organic reactions starting from small, isotopically enriched precursors to build the glucose molecule. nih.govHigh precision and control over the exact position of ¹³C labels.Often involves complex, lengthy procedures with potential for lower overall yields. researchgate.net

Synthetic Pathways and Challenges in Producing D-Glucose-5,6-¹³C₂

A plausible synthetic strategy would likely start with a precursor already containing the ¹³C atoms at positions that will ultimately become C5 and C6 of the glucose molecule. One such approach, adapted from related syntheses, is outlined below:

Hypothetical Synthetic Pathway for D-Glucose-5,6-¹³C₂:

Starting Material: The synthesis could begin with a specifically labeled, smaller sugar, such as D-(4,5-¹³C₂)arabinose.

Chain Elongation: A Kiliani-Fischer synthesis or a related cyanohydrin reaction would be used to add a carbon atom to the C1 position of the arabinose, extending the five-carbon chain to a six-carbon chain. This reaction typically produces a mixture of two epimers (in this case, glucononitrile and mannononitrile).

Reduction and Hydrolysis: The resulting nitriles are then reduced and hydrolyzed to form the corresponding aldoses, D-glucose and D-mannose.

Separation: The final step involves the chromatographic separation of the D-glucose-5,6-¹³C₂ from its epimer, D-mannose-5,6-¹³C₂.

A key challenge in this and similar synthetic routes is achieving high regioselectivity and stereoselectivity at each step to maximize the yield of the desired D-glucose product. Other significant challenges include:

Precursor Availability: The synthesis is contingent on the availability of the appropriately labeled starting material, which may itself require a complex synthesis.

Reaction Conditions: Glucose and its intermediates can be sensitive to harsh reaction conditions, with risks of decomposition or unwanted side reactions, such as isomerization, which could scramble the isotopic labels. researchgate.net

Purification: Each intermediate in the multi-step synthesis must be rigorously purified to prevent the accumulation of impurities that could interfere with subsequent steps or contaminate the final product. Anion-exchange chromatography is often employed for purifying acidic sugar intermediates. nih.gov

The synthesis of D-(1,5,6-¹³C₃)Glucose from D-(1,2-¹³C₂)Mannose, as detailed in the literature, exemplifies the complexity of such processes.

StepReactionPrecursorProduct
1 Conversion to methyl pyranosidesD-(1,2-¹³C₂)MannoseMethyl D-(1,2-¹³C₂)mannopyranosides
2 OxidationMethyl D-(1,2-¹³C₂)mannopyranosidesMethyl D-(1,2-¹³C₂)mannopyranuronides
3 HydrolysisMethyl D-(1,2-¹³C₂)mannopyranuronidesD-(1,2-¹³C₂)Mannuronic acid
4 ReductionD-(1,2-¹³C₂)Mannuronic acidD-(5,6-¹³C₂)Mannonic acid
5 Ruff DegradationD-(5,6-¹³C₂)Mannonic acidD-(4,5-¹³C₂)Arabinose
6 Cyanohydrin ReductionD-(4,5-¹³C₂)ArabinoseD-(1,5,6-¹³C₃)Glucose and D-(1,5,6-¹³C₃)Mannose
Adapted from Serianni & Barker, 1992. nih.gov

Verification of Isotopic Purity and Labeling Pattern for Research-Grade D-Glucose-5,6-¹³C₂

Ensuring the quality of research-grade D-glucose-5,6-¹³C₂ is paramount for its use in metabolic studies. The verification process must confirm not only the chemical purity of the compound but also its isotopic enrichment and the precise location of the ¹³C labels. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). sci-hub.se

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is the definitive method for determining the intramolecular position of ¹³C atoms. pnas.org Each carbon atom in the glucose molecule has a distinct chemical shift in the NMR spectrum. For D-glucose-5,6-¹³C₂, the signals corresponding to C5 and C6 would show a significant enhancement in intensity relative to the other four carbons at natural abundance. Furthermore, the presence of a ¹³C-¹³C bond between C5 and C6 would result in a characteristic splitting pattern (scalar coupling), providing unambiguous confirmation of the labeling pattern. pnas.orgnih.gov

TechniqueInformation ProvidedStrengthsLimitations
¹³C NMR Spectroscopy Unambiguous determination of the position of ¹³C labels; analysis of ¹³C-¹³C coupling. pnas.orgnih.govProvides direct structural information on label position. Non-destructive.Relatively low sensitivity compared to MS; requires larger sample amounts.
Mass Spectrometry (GC-MS, IRMS) Determines overall isotopic enrichment and mass isotopomer distribution; confirms label position through fragmentation analysis. nih.govnih.govHigh sensitivity; can analyze very small sample quantities. Provides detailed isotopomer distribution.Indirect positional information (inferred from fragments); requires chemical derivatization for GC-MS. shimadzu.com

Commercially available labeled glucose tracers typically report an isotopic purity of 99 atom % ¹³C. sigmaaldrich.com However, independent verification is a critical step, as the actual values can sometimes differ from those reported by the manufacturer. sci-hub.seasm.org This rigorous quality control ensures that data generated from metabolic tracing experiments are accurate and reliable.

Advanced Analytical Methodologies Employing D Glucose 5,6 13c2 As a Tracer

Mass Spectrometry-Based Analysis of D-Glucose-5,6-13C2 Derived Metabolites

Mass spectrometry (MS) is a cornerstone technique in metabolomics, offering high sensitivity and specificity for the detection and quantification of isotopically labeled metabolites. When this compound is introduced into a biological system, the 13C labels are incorporated into downstream metabolites, which can then be distinguished from their unlabeled counterparts by their increased mass.

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment Measurement

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable metabolites. For compounds that are not inherently volatile, such as organic acids and sugars, chemical derivatization is employed to increase their volatility and improve their chromatographic properties. ajrsp.com In the context of tracing this compound, GC-MS is particularly useful for measuring the isotopic enrichment in key metabolites of central carbon metabolism, such as pyruvate (B1213749) and lactate (B86563).

The process involves extracting metabolites from cells or tissues, derivatizing them, and then separating them using a gas chromatograph before they are ionized and detected by the mass spectrometer. The mass spectrum of a metabolite derived from this compound will show a characteristic shift in its mass-to-charge ratio (m/z) corresponding to the number of 13C atoms incorporated. For example, glycolysis of this compound will produce pyruvate and subsequently lactate labeled at the C2 and C3 positions. This results in a mass increase of 2 atomic mass units (M+2) compared to the unlabeled molecule.

Table 1: Predicted Mass Shifts in Glycolytic Metabolites from this compound Analyzed by GC-MS

Metabolite Labeled Positions Expected Mass Shift (M+)
Pyruvate C2, C3 +2
Lactate C2, C3 +2

This table illustrates the expected mass shifts for key metabolites directly downstream of glycolysis when this compound is used as a tracer. The actual m/z values of the fragments will depend on the derivatization method used.

Research using other 13C-labeled glucose tracers has established methodologies for quantifying isotopic enrichment and calculating metabolic fluxes, which are directly applicable to studies with this compound. sci-hub.ruphysiology.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolite Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a powerful platform for analyzing a wide range of metabolites, including those that are non-volatile or thermally labile, without the need for derivatization. This makes it highly suitable for comprehensive, untargeted metabolomics studies to map the metabolic fate of this compound. LC-MS can be used to trace the 13C labels from this compound into a broad spectrum of metabolic pathways.

The separation of metabolites is achieved by liquid chromatography, after which they are ionized and detected by the mass spectrometer. The high-resolution mass analyzers often coupled with LC systems can accurately determine the mass of the labeled metabolites, allowing for the confident identification of isotopologues. For example, tracing this compound with LC-MS can reveal labeling patterns in intermediates of the pentose (B10789219) phosphate (B84403) pathway (PPP) and the tricarboxylic acid (TCA) cycle. The C5 and C6 carbons of glucose are incorporated into different intermediates depending on the metabolic route.

Table 2: Potential Labeling of Central Carbon Metabolites from this compound for LC-MS Analysis

Metabolite Metabolic Pathway Expected Labeled Positions Mass Shift (M+)
Fructose-6-phosphate Glycolysis C5, C6 +2
Glyceraldehyde-3-phosphate Glycolysis C2, C3 +2
Sedoheptulose-7-phosphate Pentose Phosphate Pathway C6, C7 +2
Ribose-5-phosphate Pentose Phosphate Pathway C4, C5 +2
Acetyl-CoA Pyruvate Dehydrogenase C1, C2 +2

This table provides a simplified overview of how the 13C labels from this compound could be incorporated into various metabolites. The actual labeling patterns can be more complex due to metabolic cycling and rearrangements.

Studies utilizing tracers like [1,2-13C2]-glucose have demonstrated the power of LC-MS in resolving complex metabolic networks, a capability that is equally applicable to this compound. fda.govnih.gov

Tandem Mass Spectrometry (MS/MS) for High-Resolution Isotopomer Discrimination

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity for distinguishing between isotopomers, which are molecules that have the same number of isotopic labels but at different positions. This is achieved by selecting a specific parent ion (a labeled metabolite), fragmenting it, and then analyzing the resulting product ions. The fragmentation pattern can reveal the precise location of the isotopic labels within the molecule.

This technique is particularly valuable for detailed metabolic flux analysis. For instance, while both glycolysis and the pentose phosphate pathway can produce labeled pyruvate from this compound, the positional information from MS/MS can help to disentangle the contributions of these different pathways. Methodologies have been developed to differentiate glucose molecules labeled at different positions using derivatization followed by MS/MS, highlighting the potential for high-resolution analysis of metabolites from this compound. nih.govosu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy in Tracing this compound Metabolism

Nuclear magnetic resonance (NMR) spectroscopy is a non-invasive technique that can provide detailed information about the structure and concentration of metabolites. In the context of stable isotope tracing, NMR can directly detect the 13C nuclei, providing positional information about the isotopic labels within a molecule.

13C NMR Spectroscopy for Direct Observation of Labeled Carbon Positions

13C NMR spectroscopy allows for the direct detection of the 13C atoms within metabolites. Each carbon atom in a molecule has a unique chemical shift in the NMR spectrum, and the presence of a 13C label at a specific position will give rise to a signal at that characteristic shift. This makes 13C NMR an excellent tool for unambiguously identifying the labeled positions in metabolites derived from this compound.

For example, the metabolism of this compound through glycolysis would lead to lactate with 13C labels at the C2 and C3 positions. A 13C NMR spectrum of this lactate would show distinct peaks corresponding to these labeled carbons. Furthermore, the coupling between adjacent 13C nuclei (13C-13C coupling) can provide information about which bonds in the precursor molecule have been retained during metabolism. The detection of [5,6-13C2]-glucose as a product of [U-13C3]-glycerol metabolism by 13C NMR demonstrates the feasibility of this approach for observing this specific isotopomer. nih.gov

Proton-Observed Carbon-Edited Magnetic Resonance Spectroscopy (1H-[13C]-MRS) for In Vivo Metabolic Tracing

Proton-observed carbon-edited magnetic resonance spectroscopy (1H-[13C]-MRS) is an indirect method for detecting 13C-labeled metabolites. Instead of directly detecting the low-sensitivity 13C nucleus, this technique detects the protons that are attached to 13C atoms. This approach offers significantly higher sensitivity than direct 13C NMR, making it particularly well-suited for in vivo studies in living organisms, including humans. nih.govnih.gov

When tracing the metabolism of this compound in vivo, 1H-[13C]-MRS can monitor the appearance of 13C labels in the proton spectra of various brain metabolites, for example. The signal from a proton attached to a 13C atom is split into a doublet, distinguishing it from the singlet signal of a proton attached to a 12C atom. This allows for the dynamic measurement of the rate of incorporation of 13C from glucose into metabolites like glutamate (B1630785), glutamine, and GABA. Studies using [1,6-13C2]glucose have successfully employed this technique to investigate neuroenergetics, and the same principles apply to tracing this compound. nih.govwustl.edu

Table 3: Key Metabolites in the Brain Detectable by 1H-[13C]-MRS from this compound

Metabolite Labeled Positions from this compound (via TCA cycle)
Glutamate C2, C3
Glutamine C2, C3
GABA C1, C2

This table indicates the potential labeling of major neurotransmitters that can be monitored in vivo using 1H-[13C]-MRS following administration of this compound. The labeling propagates through the TCA cycle.

Hyperpolarized NMR Techniques for Enhanced Signal and Real-Time Dynamics

The inherent low sensitivity of Nuclear Magnetic Resonance (NMR) spectroscopy for detecting low-abundance nuclei like ¹³C has historically limited its application in real-time metabolic studies. frontiersin.org However, the advent of hyperpolarization techniques, particularly Dynamic Nuclear Polarization (DNP), has revolutionized the field by dramatically increasing the signal-to-noise ratio of ¹³C-labeled substrates by orders of magnitude. medrxiv.orgnih.gov This signal enhancement allows for the non-invasive, real-time tracking of metabolic pathways in vivo. nih.gov

When D-glucose-5,6-¹³C₂ is used as a tracer in conjunction with hyperpolarized NMR, its metabolic fate can be monitored with exceptional temporal resolution. The hyperpolarization process involves transferring the high polarization of electron spins to the ¹³C nuclear spins at low temperatures, creating a non-equilibrium, highly polarized state. nih.gov Once this hyperpolarized tracer is introduced into a biological system, the greatly enhanced ¹³C NMR signal allows for the detection of not only the tracer itself but also its downstream metabolites as it is processed through various pathways.

The strategic labeling at the C5 and C6 positions of glucose is particularly advantageous for studying specific metabolic routes. For instance, in glycolysis, the cleavage of fructose-1,6-bisphosphate by aldolase (B8822740) results in two three-carbon molecules. The ¹³C labels from D-glucose-5,6-¹³C₂ are specifically incorporated into pyruvate and subsequently into lactate, allowing for precise monitoring of glycolytic flux. nih.gov The ability to observe the rapid conversion of hyperpolarized glucose to lactate provides a real-time window into aerobic glycolysis, famously known as the Warburg effect in cancer cells. nih.govnih.gov

Research findings have demonstrated the power of this technique in various models:

Enhanced Detection: Hyperpolarization can boost the ¹³C NMR signal by more than 10,000-fold, enabling the detection of metabolites at concentrations previously undetectable. nih.gov

Real-Time Flux: The technique allows for the observation of metabolic conversions happening on a timescale of seconds to minutes after the injection of the hyperpolarized substrate. medrxiv.org

Pathway Specificity: By tracing the ¹³C labels, researchers can distinguish between different metabolic fates of glucose, such as its entry into the TCA cycle versus its conversion to lactate. nih.gov

The primary limitation of this method is the transient nature of the hyperpolarized state; the signal decays back to its thermal equilibrium state within a few minutes, restricting the observation window. frontiersin.org Despite this, the information gained within this short timeframe provides unparalleled insights into the rapid dynamics of cellular metabolism.

Interactive Table: Applications of Hyperpolarized ¹³C-Glucose NMR

Research AreaModel SystemKey FindingsReference
OncologyGlioblastoma Mouse ModelsDemonstrated reduced aerobic glycolysis in the invasive front of tumors compared to the tumor core. nih.gov
OncologyProstate CancerShowed correlation between hyperpolarized ¹³C-lactate levels and tumor histologic grade. nih.gov
CardiologyRodent HeartsEnabled examination of substrate selection (glucose vs. fatty acids) for energy production. nih.gov
NeuroscienceHealthy Human BrainCompared glycolytic and oxidative metabolism readouts using hyperpolarized [1-¹³C]pyruvate and [6,6'-²H₂]glucose. medrxiv.org

Applications of D Glucose 5,6 13c2 in Metabolic Flux Analysis Mfa and Pathway Elucidation

Elucidating Glycolytic and Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Fluxes

The strategic placement of carbon-13 labels in D-glucose-5,6-13C2 offers distinct advantages in differentiating and quantifying the flow of carbon through the central metabolic pathways of glycolysis and the pentose phosphate pathway.

Differentiation of Glycolytic Routes and Their Contributions Using [5,6-13C2]-Glucose

Metabolic flux analysis using [5,6-13C2]-glucose allows for the clear differentiation of various glycolytic routes. A key advantage of this tracer is that its metabolism through the Embden-Meyerhof-Parnas (EMP) pathway, the most common glycolytic route, results in singly labeled pyruvate (B1213749) ([3-13C]pyruvate). In contrast, the Entner-Doudoroff (ED) pathway, an alternative glycolytic route found in some microorganisms, would produce unlabeled pyruvate from [5,6-13C2]-glucose. This differential labeling pattern enables the quantification of the relative contributions of these pathways to glucose catabolism.

One of the significant benefits of using [5,6-13C2]-glucose is that the labeling is not convoluted by the carbon-shuffling reactions of the pentose phosphate pathway. This simplifies the interpretation of labeling patterns in downstream metabolites, such as 3-phosphoglycerate (3PG) and pyruvate, making the calculation of central carbon metabolism fluxes more direct. researchgate.net

Table 1: Theoretical Labeling Patterns of Pyruvate from [5,6-13C2]-Glucose via Different Glycolytic Pathways
Glycolytic PathwayExpected Pyruvate IsotopologueRationale
Embden-Meyerhof-Parnas (EMP)[3-13C]pyruvate (M+1)Cleavage of fructose-1,6-bisphosphate yields two triose phosphates. The carbons 5 and 6 of glucose become the methyl carbon (C3) of one of the resulting pyruvate molecules.
Entner-Doudoroff (ED)Unlabeled Pyruvate (M+0)The C1-C3 portion of glucose is converted to one pyruvate molecule, while the C4-C6 portion is converted to another. With labeling at C5 and C6, one pyruvate molecule would be [2,3-13C2]pyruvate and the other would be unlabeled. However, the initial steps of the classical ED pathway result in the release of the C1 carbon, leading to unlabeled pyruvate from the remaining carbons.

Quantifying Pentose Phosphate Pathway Activity and Carbon Recycling, and its Measurement using [5,6-13C2]Glucose

The pentose phosphate pathway is a crucial route for generating NADPH and precursors for nucleotide biosynthesis. Quantifying its activity is essential for understanding cellular redox state and anabolic potential. While tracers like [1,2-13C2]glucose are more commonly used to directly measure PPP flux by analyzing the formation of singly labeled lactate (B86563), [5,6-13C2]-glucose provides valuable information by acting as a control for glycolytic flux without the confounding influence of the PPP's scrambling of carbon atoms. researchgate.net

By comparing the labeling patterns of metabolites from cells fed with [1,2-13C2]-glucose versus those fed with [5,6-13C2]-glucose, researchers can more accurately dissect the contribution of the PPP. For instance, the production of M+1 lactate from [1,2-13C2]-glucose is a direct indicator of PPP activity, while the M+2 lactate arises from glycolysis. With [5,6-13C2]-glucose, only M+2 lactate is expected from glycolysis, and any deviation from this can indicate the activity of other pathways or carbon recycling.

Tracing Carbon Flow Through the Tricarboxylic Acid (TCA) Cycle

The TCA cycle is the central hub of cellular respiration. This compound serves as an effective tracer for monitoring the entry of glucose-derived carbons into this vital pathway and for assessing the dynamic exchange of intermediates.

Assessment of Anaplerotic and Cataplerotic Fluxes within the TCA Cycle

Anaplerotic reactions replenish TCA cycle intermediates that are withdrawn for biosynthetic purposes (cataplerosis). The labeling pattern of TCA cycle intermediates derived from [5,6-13C2]-glucose can reveal the rates of these fluxes. When pyruvate derived from [5,6-13C2]-glucose (which is singly labeled at the methyl carbon) enters the TCA cycle via pyruvate carboxylase to form oxaloacetate, it introduces a single 13C label. The subsequent metabolism of this labeled oxaloacetate can be tracked to determine the rate of anaplerosis.

Conversely, the dilution of 13C enrichment in TCA cycle intermediates can provide insights into the cataplerotic removal of these molecules for processes like amino acid synthesis or gluconeogenesis.

Table 2: Expected Labeling of Key TCA Cycle Intermediates from [5,6-13C2]-Glucose
MetaboliteExpected Isotopologue (First Turn)Pathway of Entry
Acetyl-CoA[2-13C]Acetyl-CoA (M+1)Pyruvate Dehydrogenase Complex
Citrate (B86180)[5-13C]Citrate (M+1)Condensation of [2-13C]Acetyl-CoA with unlabeled oxaloacetate
α-Ketoglutarate[5-13C]α-Ketoglutarate (M+1)Isocitrate Dehydrogenase
Succinyl-CoA[4-13C]Succinyl-CoA (M+1)α-Ketoglutarate Dehydrogenase Complex
Oxaloacetate (via Pyruvate Carboxylase)[3-13C]Oxaloacetate (M+1)Anaplerotic entry

Interplay with Gluconeogenesis from Specific Precursors and the Formation of [5,6-13C2]-Glucose Isotopomers

Gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a critical pathway for maintaining blood glucose levels. When labeled precursors are used in conjunction with [5,6-13C2]-glucose, the interplay between glycolysis and gluconeogenesis can be investigated. For instance, the formation of glucose isotopomers other than the administered [5,6-13C2] species can indicate the extent of gluconeogenesis and the contribution of different precursors to the glucose pool.

Investigation of Specific Organ and Cellular Metabolism Utilizing this compound

The application of this compound extends to the investigation of metabolic phenotypes in various organs and cell types. For example, in neuroscience, understanding the distinct metabolic profiles of different brain regions is crucial. While many studies have utilized [1,2-13C2]glucose or [1,6-13C2]glucose to probe neuronal and glial metabolism, the principles of tracing carbon flux from specifically labeled glucose molecules are broadly applicable.

In cancer research, altered glucose metabolism is a hallmark of many tumors. Tracers like this compound can help to elucidate the specific metabolic reprogramming that occurs in cancer cells, such as the increased reliance on glycolysis even in the presence of oxygen (the Warburg effect) and the altered activity of the PPP to support rapid proliferation.

By providing a clear and interpretable signal for glycolytic flux that is not confounded by the pentose phosphate pathway, this compound offers a significant advantage in dissecting the complex metabolic landscape of both healthy and diseased states. Its use in metabolic flux analysis continues to provide valuable insights into the intricate workings of cellular metabolism.

Analysis of Glucose Metabolism in Neuronal-Glial Interactions

The intricate metabolic relationship between neurons and glial cells, particularly astrocytes, is fundamental to brain function. 13C-MFA with labeled glucose has been instrumental in dissecting this complex interplay. While specific studies using this compound are not detailed in the provided research, the principles of using specifically labeled glucose tracers are well-established in this field.

For instance, studies using tracers like [1-13C]D-glucose have been employed to investigate the metabolism of astrocytes and neurons in culture. nih.gov These studies have shown that astrocytes consume glucose at a higher rate than neurons. nih.gov The labeling patterns in metabolites released into the medium, such as lactate, glutamine, and citrate, can be measured to quantify metabolic fluxes. nih.gov

The use of a tracer like this compound would allow for the specific tracking of the carbon atoms at the 5 and 6 positions of glucose. This would be particularly informative for understanding the latter stages of glycolysis and the entry of pyruvate into the tricarboxylic acid (TCA) cycle. The labeling pattern in lactate and alanine, for example, would directly reflect the glycolytic processing of these specific carbons.

Research has demonstrated that stable isotope tracing combined with NMR spectroscopy is a potent tool for examining the distinct metabolic pathways in glial cells and neurons. acs.org The utilization of [1,2-13C]-glucose has proven valuable in acquiring data on glycolysis, the pentose phosphate pathway (PPP), the TCA cycle, and the glutamine/glutamate (B1630785) shuttle in a single experiment. acs.org

A key aspect of neuronal-glial metabolism is the astrocyte-neuron lactate shuttle hypothesis, which proposes that astrocytes metabolize glucose to lactate, which is then shuttled to neurons as an energy source. Tracing studies with labeled glucose are essential for quantifying the flux through this shuttle.

Table 1: Key Metabolic Fluxes in Neuronal-Glial Interactions Investigated with 13C-Labeled Glucose

Metabolic FluxDescriptionSignificance in Neuronal-Glial Interactions
Glycolysis RateThe rate of conversion of glucose to pyruvate.Differences in glycolytic rates between astrocytes and neurons are crucial for understanding their respective roles in brain energy metabolism.
Lactate Shuttle FluxThe rate of lactate transfer from astrocytes to neurons.Supports the hypothesis of astrocytes providing an energy substrate to neurons, especially during high neuronal activity.
TCA Cycle ActivityThe rate of oxidation of acetyl-CoA in the mitochondria.Indicates the oxidative metabolic capacity of each cell type.
Glutamate-Glutamine CycleThe cycling of glutamate and glutamine between neurons and astrocytes.Essential for neurotransmitter recycling and is tightly coupled to glucose metabolism.

Metabolic Studies in Cultured Cell Lines for Energy Metabolism Restructuring

Cultured cell lines are widely used models for studying cellular metabolism, particularly for understanding the metabolic reprogramming that occurs in diseases like cancer. 13C-MFA is a primary technique for quantifying the altered intracellular fluxes in these cells. creative-proteomics.comcumbria.ac.uk While the provided research does not specify the use of this compound, the general application of 13C-labeled glucose tracers is extensively documented.

Cancer cells, for instance, are known to exhibit the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. creative-proteomics.com 13C-MFA with labeled glucose can precisely quantify this increased glycolytic flux. The choice of a specific isotopologue of glucose can provide detailed insights into different pathways. For example, [1,2-13C2]glucose has been identified as providing the most precise estimates for glycolysis and the pentose phosphate pathway. nih.govresearchgate.net

The use of this compound would offer a unique perspective on the fate of the lower carbons of the glucose molecule. This can be particularly useful in dissecting the pathways downstream of glycolysis, such as the TCA cycle and anaplerotic reactions. The labeling pattern in metabolites like citrate, malate, and aspartate would reveal the extent to which these carbons are incorporated into the TCA cycle versus being diverted to other biosynthetic pathways.

A study performing a 1,2-13C2 glucose tracing experiment on monocytes targeted key metabolites of major metabolic pathways including glycolysis, the pentose-5-phosphate pathway, serine and glycine production, the TCA cycle, lactate production, and glutamine/glutamic acid metabolism. nih.gov

Table 2: Application of 13C-Labeled Glucose in Cancer Cell Metabolism Studies

Metabolic PathwayFinding from 13C-MFASignificance
GlycolysisSignificantly increased flux in cancer cells (Warburg effect). creative-proteomics.comProvides the building blocks and ATP required for rapid cell proliferation. creative-proteomics.com
Pentose Phosphate Pathway (PPP)Altered flux to support nucleotide and NADPH synthesis. nih.govEssential for DNA replication and combating oxidative stress.
Tricarboxylic Acid (TCA) CycleAnaplerotic and cataplerotic fluxes are rewired to support biosynthesis.Provides precursors for amino acid and lipid synthesis.
Glutamine MetabolismIncreased glutaminolysis to fuel the TCA cycle and provide nitrogen for biosynthesis. creative-proteomics.comA key feature of metabolic reprogramming in many cancers.

Research into Tissue-Specific Metabolic Heterogeneity and Homeostasis

Investigating metabolic processes in vivo presents significant challenges due to the complex interactions between different organs and tissues. Stable isotope tracing with 13C-labeled nutrients, administered to whole animals, allows for the study of tissue-specific metabolism. springernature.com

Recent advancements have combined stable isotope infusions with mass spectrometry imaging, a technique termed iso-imaging, to visualize metabolic activity with spatial resolution within a tissue. bohrium.com This approach can reveal metabolic heterogeneity within an organ, which is masked in traditional whole-tissue analyses. bohrium.com

For example, a study using [1,6-13C2]glucose infusion in mice revealed distinct neuroenergetic functionalities between the hippocampus and the hypothalamus. nih.govox.ac.uknih.govmdpi.com The hypothalamus exhibited higher levels of aerobic glycolysis associated with GABAergic and astrocytic metabolism. nih.govox.ac.uknih.govmdpi.com This demonstrates how 13C-MFA can uncover regional differences in brain metabolism.

The use of this compound in such in vivo studies would enable researchers to trace the fate of these specific carbon atoms across different tissues. This could be particularly valuable for understanding how different organs contribute to systemic glucose homeostasis. For instance, the labeling patterns in circulating lactate, glucose, and other metabolites can provide insights into the rates of gluconeogenesis in the liver and kidneys, and glucose uptake and utilization by peripheral tissues like muscle and adipose tissue.

Table 3: Examples of Tissue-Specific Metabolic Insights from in vivo 13C-Glucose Tracing

TissueMetabolic Process InvestigatedKey Findings
BrainRegional differences in glucose metabolism. nih.govox.ac.uknih.govmdpi.comThe hypothalamus shows higher aerobic glycolysis compared to the hippocampus. nih.govox.ac.uknih.govmdpi.com
LiverGluconeogenesis and glycogenolysis.Quantification of the contribution of different precursors to hepatic glucose production.
Adipose TissueGlucose uptake and lipogenesis.Understanding the role of adipose tissue in glucose disposal and lipid synthesis.
Skeletal MuscleGlycogen (B147801) synthesis and glucose oxidation.Assessing insulin sensitivity and fuel utilization during rest and exercise.

Computational Modeling and Isotope Balancing for Interpreting D Glucose 5,6 13c2 Data

Stoichiometric Metabolic Models for Quantitative Flux Calculation

At the heart of MFA lies the stoichiometric metabolic model, a mathematical representation of the biochemical reactions occurring within a cell. sci-hub.se This model defines the network structure, outlining the relationships between substrates, products, and the stoichiometry of each reaction. frontiersin.org When using D-glucose-5,6-13C2, the model must also include detailed atom transition maps, which specify the precise fate of each carbon atom, including the labeled C5 and C6 positions, throughout the reaction network. frontiersin.org

Quantitative flux calculation is typically achieved by setting up a system of mass balance equations for each metabolite in the model. researchgate.net Under the assumption of a metabolic steady state, the rate of production of each intracellular metabolite equals its rate of consumption. This results in a system of linear equations where the unknown variables are the metabolic fluxes. sci-hub.se However, due to the inherent redundancy and branching in metabolic pathways, the number of fluxes often exceeds the number of independent mass balance equations, leading to an underdetermined system. sci-hub.se

Table 1: Key Components of a Stoichiometric Model for this compound MFA

ComponentDescriptionRelevance to this compound
Metabolic Network A curated set of biochemical reactions representing the metabolic pathways of interest (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway, TCA cycle). sci-hub.seDefines the possible routes for the labeled carbons from this compound.
Stoichiometric Matrix A matrix representing the stoichiometric coefficients of all metabolites in all reactions. researchgate.netForms the basis of the mass balance equations for all metabolites.
Atom Transition Maps Detailed mappings of how atoms from substrate molecules are rearranged to form product molecules for each reaction. frontiersin.orgCrucial for predicting the labeling patterns of metabolites derived from this compound.
Measured Fluxes Experimentally determined rates of substrate uptake (e.g., glucose) and product secretion (e.g., lactate). d-nb.infoProvide essential boundary constraints for the model. d-nb.info
Biomass Composition The proportional makeup of macromolecules (e.g., protein, lipids, nucleic acids) in the cell. d-nb.infoDefines the drain of metabolic precursors for cell growth. d-nb.info

Isotopomer Distribution Analysis and Advanced Flux Parameter Estimation Algorithms

Isotopomer distribution analysis is the core of interpreting data from this compound experiments. An isotopomer is a molecule with a specific isotopic composition. By measuring the relative abundances of different isotopomers of key metabolites, researchers can infer the activity of various metabolic pathways. physiology.org For example, the metabolism of this compound through glycolysis versus the pentose phosphate pathway (PPP) will result in distinctly different labeling patterns in downstream metabolites like lactate (B86563) and ribose. physiology.orgnih.gov

The relationship between metabolic fluxes and isotopomer distributions is highly complex and nonlinear. researchgate.net Therefore, advanced computational algorithms are required to estimate the flux parameters. These algorithms aim to find the set of fluxes that provides the best fit between the model-simulated and experimentally measured isotopomer distributions. oup.com

Commonly used approaches include nonlinear least-squares regression and Bayesian methods. researchgate.netfrontiersin.org These algorithms iteratively adjust the flux values within the stoichiometric model to minimize a defined objective function, which is typically the sum of squared residuals between the measured and predicted labeling patterns. d-nb.info To ensure the accuracy and reliability of the estimated fluxes, statistical analyses such as calculating confidence intervals are performed. vanderbilt.edu This helps to determine the precision of the flux estimates and identify which fluxes are well-determined by the experimental data. vanderbilt.edu

Several software packages, such as 13CFLUX2 and INCA, have been developed to facilitate these complex calculations. numberanalytics.comwikipedia.org These tools provide a framework for building metabolic models, simulating isotopomer data, and performing flux estimation and statistical analysis. numberanalytics.com

Table 2: Example of Isotopomer Analysis with D-glucose-1,2-13C2 (Illustrative) Note: While the prompt specifies this compound, published examples often use other tracers like [1,2-¹³C₂]glucose. The principles of analysis are analogous.

MetabolitePathwayPredicted Labeling Pattern from [1,2-¹³C₂]glucoseImplication
Glyceraldehyde-3-phosphate (GAP) GlycolysisM+2 (carbons 1 and 2 labeled)Direct flux through upper glycolysis. biorxiv.org
Glyceraldehyde-3-phosphate (GAP) Pentose Phosphate Pathway (PPP)M+1 or M+0Indicates activity of the oxidative PPP, which decarboxylates C1 of glucose. biorxiv.org
Fructose-1,6-bisphosphate (FBP) Glycolysis (reversible)M+2, M+4The presence of M+4 FBP suggests the reverse flux of aldolase (B8822740), combining two M+2 triose phosphate units. researchgate.net
Lactate GlycolysisM+2Primary product of glycolysis from [1,2-¹³C₂]glucose. physiology.org
Ribose-5-phosphate Pentose Phosphate Pathway (PPP)M+1, M+2Specific isotopomer ratios reveal relative activities of transketolase and transaldolase. physiology.org

Development and Application of Machine Learning Approaches for Metabolic Flux Analysis

More recently, machine learning (ML) has emerged as a powerful tool to address some of the computational challenges associated with traditional MFA. nih.govresearchgate.net The iterative optimization algorithms used in conventional MFA can be computationally expensive and may not always converge to a unique solution. nih.gov ML offers a promising alternative by learning the complex relationship between isotopomer data and metabolic fluxes directly from large datasets. nih.gov

In this paradigm, ML models, such as deep neural networks, are trained on vast amounts of simulated data. biorxiv.orgnih.gov These training datasets consist of numerous flux distributions and the corresponding isotopomer patterns that would be generated from a tracer like this compound. nih.gov Once trained, these models can rapidly predict metabolic fluxes from new, experimentally measured isotopomer data, bypassing the need for iterative optimization. nih.govaacrjournals.org

The benefits of using ML for MFA include:

Speed: ML-based flux estimation is orders of magnitude faster than traditional methods. nih.gov

Handling Incomplete Data: ML models can be trained to impute missing labeling patterns for metabolites that are difficult to measure. nih.gov

High-Throughput Analysis: The speed of ML approaches makes them suitable for analyzing large-scale metabolic phenotyping studies. nih.gov

Frameworks like ML-Flux have demonstrated the ability to accurately predict fluxes from isotope tracing experiments, including those using various glucose tracers. biorxiv.orgnih.gov These models can be trained to recognize the subtle signatures in labeling patterns that are informative for specific pathways. For instance, data from [1,2-¹³C₂]glucose is particularly useful for resolving fluxes in the upper parts of glycolysis and the PPP. nih.gov While specific examples for this compound are emerging, the principles demonstrated with other tracers are directly applicable. escholarship.org The continued development of these ML-based tools promises to make metabolic flux analysis more accessible and efficient. numberanalytics.com

Table 3: Comparison of Traditional and Machine Learning-Based MFA

FeatureTraditional MFAMachine Learning-Based MFA
Core Method Iterative, optimization-based fitting of a stoichiometric model to data. d-nb.infoPrediction using a pre-trained model (e.g., neural network). nih.gov
Computational Time Can be slow, especially for large networks. nih.govVery fast for prediction after initial model training. nih.govaacrjournals.org
Data Requirement Requires a complete set of labeling measurements for defined metabolites.Can be trained to handle and impute incomplete datasets. nih.gov
Model Development Requires manual construction of a detailed metabolic and atom-transition model. frontiersin.orgRequires generation of a large, comprehensive training dataset through simulation. nih.gov
Software Examples 13CFLUX2, INCA, Metran. numberanalytics.comd-nb.infoML-Flux. nih.gov

Comparative Research with Other 13c Labeled Glucose Isotopomers and Tracers

Distinctions and Synergistic Applications with [1,2-¹³C₂]Glucose in Metabolic Studies

The metabolic fates of the carbon atoms in glucose are not uniform. Specifically, during glycolysis, the six-carbon glucose molecule is cleaved into two three-carbon molecules of pyruvate (B1213749). In this process, carbons 1, 2, and 3 of glucose form one pyruvate molecule, while carbons 4, 5, and 6 form another. Subsequently, pyruvate is decarboxylated to acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle. The carbon from the carboxyl group of pyruvate (derived from glucose carbons 3 and 4) is lost as CO₂. The remaining two carbons of acetyl-CoA are derived from glucose carbons 1 and 2, and 5 and 6. Crucially, carbons 2 and 5 of glucose become the C1 of acetate, while carbons 1 and 6 become the C2 of acetate. plos.org This differential fate is the foundation for the distinct and synergistic applications of [D-glucose-5,6-¹³C₂] and [1,2-¹³C₂]glucose.

[1,2-¹³C₂]glucose is a widely utilized tracer for probing the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govresearchgate.net Metabolism through the oxidative branch of the PPP involves the decarboxylation of the C1 position of glucose. Therefore, when [1,2-¹³C₂]glucose is used, the resulting lactate (B86563) and other downstream metabolites will exhibit specific labeling patterns that can distinguish PPP flux from direct glycolysis. embopress.orgnih.govnih.gov For instance, glycolysis of [1,2-¹³C₂]glucose produces M+2 labeled pyruvate, whereas passage through the oxidative PPP results in M+1 labeled pyruvate. embopress.org

In contrast, D-glucose-5,6-¹³C₂ provides a tracer that is not immediately altered by the primary decarboxylation step of the oxidative PPP. This makes it an excellent tool for tracing the flux of the lower carbons of glucose through glycolysis and into the TCA cycle. The comparison of labeling patterns from D-glucose-5,6-¹³C₂ and [1,2-¹³C₂]glucose can, therefore, provide a more comprehensive picture of glucose utilization.

A key area where these tracers can be used synergistically is in studies of gluconeogenesis and its interaction with the PPP. For example, studies using [U-¹³C₃]glycerol as a precursor lead to the formation of various labeled glucose isotopomers, including [1,2-¹³C₂]glucose and [5,6-¹³C₂]glucose. nih.govresearchgate.net The differential ratios of these isotopomers can reveal the extent of PPP activity. nih.govresearchgate.net By administering [D-glucose-5,6-¹³C₂] and [1,2-¹³C₂]glucose in parallel experiments, researchers can precisely quantify the relative activities of glycolysis and the PPP.

Table 1: Comparative Metabolic Fates of [1,2-¹³C₂]Glucose and [D-glucose-5,6-¹³C₂]
Metabolic Pathway[1,2-¹³C₂]Glucose Fate[D-glucose-5,6-¹³C₂]Glucose FateCombined Insights
GlycolysisForms M+2 pyruvate (from carbons 1, 2, 3)Forms M+2 pyruvate (from carbons 4, 5, 6)Confirms glycolytic flux from both halves of the glucose molecule.
Pentose Phosphate Pathway (Oxidative)C1 is lost as CO₂, leading to M+1 labeled metabolites downstream.Label is retained in the pentose phosphates, tracing the non-oxidative phase.Allows for precise calculation of the PPP-to-glycolysis flux ratio.
TCA CycleLabels acetyl-CoA at C1 and C2, leading to specific isotopomers of TCA intermediates.Labels acetyl-CoA at C1 and C2, leading to specific isotopomers of TCA intermediates.Differential labeling patterns can resolve ambiguities in TCA cycle flux and anaplerosis.

Complementary Use with Uniformly Labeled Glucoses (e.g., [U-¹³C₆]Glucose)

[U-¹³C₆]Glucose, where all six carbon atoms are labeled, is a powerful tracer for obtaining a global view of glucose metabolism. It leads to the labeling of all downstream metabolites, providing a broad picture of carbon flow. However, the complexity of the resulting labeling patterns can sometimes make it difficult to resolve the fluxes through specific, intersecting pathways.

This is where a specifically labeled isotopomer like D-glucose-5,6-¹³C₂ becomes highly valuable. By providing a signal that is distinct to the C5 and C6 carbons, it can help to deconvolve the complex data generated from a [U-¹³C₆]glucose experiment. For instance, in studies of the TCA cycle, the use of [U-¹³C₆]glucose will result in M+2 and M+3 isotopomers of citrate (B86180) in the first and subsequent turns. While informative, this can be confounded by inputs from other sources (anaplerosis).

By conducting a parallel experiment with D-glucose-5,6-¹³C₂, researchers can specifically track the entry of the C5 and C6 carbons into the TCA cycle. This allows for a more precise determination of the fate of the acetyl-CoA derived from the lower half of the glucose molecule, helping to quantify the relative contributions of glycolysis and other pathways to the TCA cycle pool. This complementary approach enhances the resolution of metabolic flux analysis, providing more robust and detailed models of cellular metabolism.

Table 2: Complementary Insights from [U-¹³C₆]Glucose and [D-glucose-5,6-¹³C₂]
Metabolic QuestionInformation from [U-¹³C₆]GlucoseInformation from [D-glucose-5,6-¹³C₂]Combined Advantage
Overall Glucose Contribution to TCA CycleProvides a global measure of glucose-derived carbon in TCA intermediates.Specifically traces the contribution from the C5-C6 unit of glucose.Resolves ambiguities related to anaplerotic inputs and provides a more accurate measure of direct glycolytic input.
Resolving Glycolytic vs. PPP-derived Acetyl-CoACan be difficult to distinguish due to complex labeling patterns.Provides a clear signal for acetyl-CoA derived from the lower half of glucose, which is less affected by the oxidative PPP.Improved resolution of the sources of acetyl-CoA entering the TCA cycle.
Studying GluconeogenesisLabels the entire glucose backbone, useful for tracing recycling.Provides a specific marker for the formation of the C5-C6 bond in newly synthesized glucose.Precise quantification of gluconeogenic flux from different precursors.

Co-Infusion Strategies with Other Labeled Substrates (e.g., ¹³C-Acetate, ¹³C-Glycerol) for Integrated Metabolic Insights

The power of D-glucose-5,6-¹³C₂ can be further amplified through co-infusion with other labeled substrates. This approach allows for the simultaneous tracing of multiple metabolic pathways that utilize different fuel sources.

Co-infusion with ¹³C-Acetate:

Acetate is known to be preferentially taken up and metabolized by certain cell types, such as astrocytes in the brain. Co-infusion of D-glucose-5,6-¹³C₂ with [1,2-¹³C₂]acetate is a powerful strategy for dissecting the metabolic interactions between different cell populations. For example, in neuroscience research, this approach can be used to differentiate between neuronal and glial metabolism. Neurons primarily metabolize glucose, while astrocytes can utilize both glucose and acetate. By tracking the distinct labeling patterns from D-glucose-5,6-¹³C₂ and [1,2-¹³C₂]acetate in shared metabolites like glutamate (B1630785) and glutamine, researchers can quantify the metabolic fluxes in each cell type and study the intercellular metabolic coupling.

Co-infusion with ¹³C-Glycerol:

Glycerol is a key precursor for gluconeogenesis, the synthesis of new glucose. Co-infusion of D-glucose-5,6-¹³C₂ with [U-¹³C₃]glycerol provides a dynamic way to study the interplay between glycolysis, gluconeogenesis, and the TCA cycle. [U-¹³C₃]glycerol will be converted to labeled triose phosphates, which can then be used to synthesize glucose. The resulting glucose will have a specific labeling pattern that reflects the gluconeogenic pathway. By simultaneously providing D-glucose-5,6-¹³C₂, which traces the glycolytic pathway, researchers can study the regulation of these opposing pathways under various physiological or pathological conditions. This strategy is particularly useful for investigating metabolic diseases such as diabetes, where the regulation of hepatic glucose output is impaired.

Table 3: Co-Infusion Strategies with D-glucose-5,6-¹³C₂
Co-infused Labeled SubstratePrimary Metabolic Pathway Traced by Co-substrateResearch ApplicationIntegrated Metabolic Insights
¹³C-AcetatePreferential uptake and metabolism in specific cell types (e.g., astrocytes).Neuroscience, cancer metabolism.Dissection of intercellular metabolic crosstalk; differentiation of metabolic roles of distinct cell populations.
¹³C-GlycerolGluconeogenesis.Diabetes, metabolic syndrome, liver diseases.Simultaneous quantification of glycolytic and gluconeogenic fluxes; understanding the regulation of hepatic glucose metabolism.

Emerging Research Frontiers and Methodological Challenges in D Glucose 5,6 13c2 Tracing

Advancements in In Vivo Tracing Methodologies and Spatial Resolution for Dynamic Metabolic Assessment

Stable isotope tracing with molecules like D-glucose-5,6-¹³C₂ is a powerful method for investigating biochemical pathways within biological systems. nih.gov The ability to perform these studies in vivo—within a living organism—provides critical insights into how metabolic pathways operate under physiological conditions, which can be vastly different from those in cell culture. springernature.com Recent technological advancements are pushing the boundaries of what can be achieved, particularly in improving the spatial and temporal resolution of metabolic measurements.

A significant frontier in this area is the development of high-resolution mass spectrometry imaging (MSI). springernature.comchromatographyonline.com Techniques like matrix-assisted laser desorption/ionization (MALDI) and desorption electrospray ionization (DESI) allow researchers to map the spatial distribution of hundreds of metabolites directly from tissue sections. chromatographyonline.comelifesciences.orgnih.gov When combined with a tracer such as D-glucose-5,6-¹³C₂, MSI can visualize not just the location of metabolites, but also the activity of metabolic pathways within distinct anatomical structures or even at the single-cell level. chromatographyonline.comelifesciences.org For instance, tracing the ¹³C label from D-glucose-5,6-¹³C₂ into downstream metabolites could reveal how different regions of a tumor or specific cell types within the brain utilize glucose.

The labeling pattern of D-glucose-5,6-¹³C₂ is particularly informative. After entering the cell, glucose is converted to pyruvate (B1213749). The C5 and C6 carbons of glucose become C2 and C3 of pyruvate. This M+2 labeled pyruvate can then enter the tricarboxylic acid (TCA) cycle. Tracking these specific carbons can help delineate the activity of pyruvate dehydrogenase versus anaplerotic entry points into the TCA cycle.

Recent progress in combining in vivo tracing with magnetic resonance spectroscopy (MRS) also allows for non-invasive, real-time monitoring of metabolism. While specific studies employing D-glucose-5,6-¹³C₂ are not widely documented, the principles demonstrated with other tracers like [1,6-¹³C₂]glucose highlight the potential of this approach. fda.gov Such methods could track the metabolic fate of the C5 and C6 carbons from D-glucose-5,6-¹³C₂ in living animals over time, providing a dynamic assessment of metabolic fluxes in response to stimuli or disease progression.

Table 1: Comparison of Modern In Vivo Metabolic Imaging Techniques

TechniquePrincipleSpatial ResolutionKey Advantage for ¹³C TracingPrimary Limitation
Mass Spectrometry Imaging (MSI)Measures mass-to-charge ratio of molecules from a surface~1-10 µm (cellular)High molecular specificity; can distinguish isotopologuesTypically requires tissue sectioning (destructive)
Magnetic Resonance Spectroscopy (MRS)Detects nuclear magnetic resonance signals from atomic nuclei~1-5 mm (tissue level)Non-invasive; allows for longitudinal studies in the same subjectLower sensitivity and spatial resolution
Positron Emission Tomography (PET)Detects gamma rays from positron-emitting radionuclides~1-2 mmVery high sensitivity for tracer detectionRequires radioactive tracers (e.g., ¹⁸F-FDG), not stable isotopes

Challenges in Quantifying Low-Abundance Metabolites from D-Glucose-5,6-¹³C₂ Tracing Experiments

A primary challenge in stable isotope tracing studies is the accurate detection and quantification of labeled metabolites that are present in low concentrations. nih.gov Many critical intermediates in metabolic pathways, such as certain TCA cycle intermediates or nucleotide precursors, have very small pool sizes and rapid turnover rates. When a tracer like D-glucose-5,6-¹³C₂ is introduced, the fraction of these pools that becomes labeled may be very small, making the resulting isotopologues difficult to measure accurately.

Several factors contribute to this challenge:

Instrument Sensitivity: While modern mass spectrometers are incredibly sensitive, there is still a lower limit of detection. For low-abundance metabolites, the signal intensity of their labeled forms (e.g., M+1, M+2) may be close to the instrument's background noise, leading to high measurement variability. nih.gov

Natural Isotope Abundance: All naturally occurring compounds contain a certain percentage of heavy isotopes (e.g., ¹³C is ~1.1% of all carbon). When analyzing a sample, this natural abundance creates a pattern of isotopologues for every metabolite. Accurately correcting for this natural abundance is crucial for determining the true enrichment from the tracer, and errors in this correction can significantly impact the quantification of lowly enriched metabolites. nih.gov

Matrix Effects: In complex biological samples, other molecules in the matrix can interfere with the ionization of the target metabolite in the mass spectrometer, either suppressing or enhancing its signal. This "matrix effect" can vary between samples and can affect the accuracy of quantification, especially for low-concentration analytes.

To overcome these challenges, researchers are developing advanced analytical methods. High-resolution mass spectrometry (HRMS), for example, on platforms like Orbitrap or time-of-flight (TOF) analyzers, can help distinguish labeled peaks from interfering ions with similar masses. nih.gov Furthermore, targeted analytical approaches, such as selected reaction monitoring (SRM) on triple quadrupole mass spectrometers, offer enhanced sensitivity and specificity for predefined lists of metabolites and their expected isotopologues.

Table 2: Illustrative Mass Isotopologue Distribution (MID) of a Low-Abundance Metabolite This table shows a hypothetical example of the measured signal for a 4-carbon metabolite derived from D-glucose-5,6-¹³C₂, demonstrating the challenge of distinguishing low-level enrichment from background noise.

IsotopologueDescriptionExpected Signal in Unlabeled Sample (Relative Abundance)Hypothetical Signal in Labeled Sample (Relative Abundance)Challenge
M+0Unlabeled metabolite (all ¹²C)95.6%93.0%-
M+1One ¹³C atom (from natural abundance)4.3%4.5%Distinguishing small enrichment from natural abundance noise
M+2Two ¹³C atoms (from tracer + natural abundance)0.1%2.4%Signal is low but clearly above background
M+3Three ¹³C atoms<0.01%0.1%Signal is very close to the limit of detection

Integration with Systems Biology Approaches for Comprehensive Metabolic Understanding and Predictive Modeling

Data generated from D-glucose-5,6-¹³C₂ tracing experiments, while informative, provides a snapshot of metabolic labeling patterns. To translate this data into a quantitative understanding of metabolic fluxes—the actual rates of biochemical reactions—it must be integrated with computational models. nih.gov This integration with systems biology is a major frontier in metabolic research.

Metabolic Flux Analysis (MFA) is a key computational technique used for this purpose. nih.gov MFA uses the isotopologue distribution data from tracing experiments to calculate the fluxes through a metabolic network. By providing D-glucose-5,6-¹³C₂ and measuring the M+2 enrichment in downstream metabolites like pyruvate, citrate (B86180), or malate, researchers can constrain the possible flux values in a metabolic model and arrive at a solution that best explains the observed labeling patterns.

The unique labeling from D-glucose-5,6-¹³C₂ could be particularly valuable for resolving fluxes around the pyruvate node and the TCA cycle. For example, it can help distinguish the forward flux through the TCA cycle from the reverse flux (reductive carboxylation), a pathway known to be active in certain cancers.

The ultimate goal is to build predictive models of metabolism. By integrating flux data obtained from D-glucose-5,6-¹³C₂ tracing with other 'omics' datasets (e.g., genomics, transcriptomics, proteomics), researchers can create comprehensive models of cellular metabolism. nih.gov These models can then be used to predict how a cell's metabolism will respond to genetic mutations, drug treatments, or changes in nutrient availability. This predictive capability is essential for identifying novel drug targets in diseases like cancer or for optimizing metabolic pathways in biotechnology.

Table 3: Key Components of Systems Biology Integration with Isotope Tracing

ComponentDescriptionInput Data from D-Glucose-5,6-¹³C₂ TracingOutput/Goal
Metabolic Network ReconstructionA map of all known metabolic reactions in an organism or cell.Confirms activity of specific pathways.A curated, context-specific metabolic map.
Isotopologue Labeling DataMass isotopologue distributions (MIDs) for key metabolites.Measured M+0, M+1, M+2, etc., abundances.Constraints for flux calculations.
Metabolic Flux Analysis (MFA)Computational method to calculate reaction rates.MIDs and measured uptake/secretion rates.A quantitative map of metabolic fluxes.
Predictive ModelingIntegration of flux maps with other data to simulate metabolic behavior.Calculated flux distributions under specific conditions.Predictions of metabolic responses to perturbations.

Q & A

Basic Research Questions

Q. How is D-glucose-5,6-13C2 synthesized, and what analytical methods validate its isotopic purity?

  • Methodological Answer : this compound is synthesized via enzymatic or chemical incorporation of 13C into positions 5 and 6 of glucose. For example, isotopic labeling can be achieved using [U-13C]glucose as a precursor, followed by selective enzymatic reactions to retain 13C at positions 5 and 6. Characterization involves nuclear magnetic resonance (NMR) to confirm positional labeling (e.g., 13C-NMR peaks at ~70–80 ppm for C5 and C6) and mass spectrometry (MS) to verify isotopic enrichment (>99% 13C). High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with MS ensures purity and absence of unlabeled contaminants .

Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

  • Methodological Answer :

  • GC/MS : Derivatize glucose with methoxylamine and acetic anhydride to form volatile trimethylsilyl (TMS) derivatives, enabling separation and quantification via selective ion monitoring (SIM) for 13C2 isotopomers .
  • 13C-NMR : Direct detection of 13C-labeled glucose in plasma or tissue extracts using 2D NMR (e.g., HSQC) to resolve overlapping signals from metabolic intermediates .
  • HPLC with refractive index detection : Separates glucose isotopomers using hydrophilic interaction liquid chromatography (HILIC) columns, though sensitivity for 13C2 may require coupling with MS .

Advanced Research Questions

Q. How does [5,6-13C2]glucose elucidate hepatic gluconeogenesis and TCA cycle activity?

  • Methodological Answer :

  • Tracer Design : Administer [5,6-13C2]glucose intravenously; its 13C labels are retained in glucose-6-phosphate during gluconeogenesis but lost in the pentose phosphate pathway (PPP). This allows differentiation between gluconeogenic flux (via [5,6-13C2]glucose enrichment) and PPP activity .
  • Metabolic Flux Analysis : Measure 13C enrichment in plasma glucose using NMR or MS. Reduced [5,6-13C2]glucose signal compared to [1,2-13C2]glucose indicates PPP activity, while preserved labeling reflects gluconeogenic output .

Q. How to address contradictions in 13C enrichment data when using [5,6-13C2]glucose?

  • Methodological Answer :

  • Contradiction Example : Similar [5,6-13C2]glucose levels in control and experimental groups despite expected metabolic differences (e.g., fatty liver models) .
  • Troubleshooting :

Verify tracer purity and administration protocol (e.g., infusion rate, isotopic steady state).

Assess competing pathways: High PPP activity may dilute 13C in C5–C6, masking gluconeogenic changes. Use complementary tracers like [U-13C3]glycerol to isolate TCA cycle contributions .

Model isotopic dilution mathematically to correct for pathway cross-talk .

Q. What experimental design principles optimize isotope tracing studies with this compound?

  • Methodological Answer :

  • Dose Calibration : Use tracer amounts (1–2% of total glucose pool) to avoid perturbing endogenous metabolism.
  • Time-Resolved Sampling : Collect plasma/tissue at multiple time points (e.g., 0, 15, 30, 60 min) to capture dynamic labeling patterns .
  • Multi-Tracer Approaches : Combine with [U-13C]propionate or [2-13C]acetate to simultaneously quantify hepatic citrate synthase flux and gluconeogenic rates .

Q. How does 13C-NMR resolve metabolic fluxes using [5,6-13C2]glucose in vivo?

  • Methodological Answer :

  • Pulse-Chase NMR : Track 13C incorporation into glutamate-C4 and glutamine-C4 in brain or liver tissue to compute TCA cycle turnover rates. For example, [5,6-13C2]glucose generates [4,5-13C2]glutamate, reflecting pyruvate dehydrogenase activity .
  • Isotopomer Spectral Analysis (ISA) : Deconvolute NMR spectra to quantify fractional enrichment of glucose-derived acetyl-CoA in lipid synthesis vs. oxidative pathways .

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